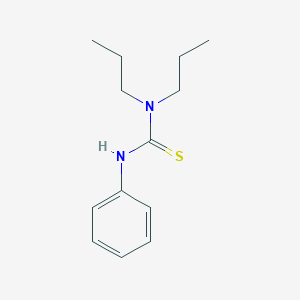![molecular formula C7H10Cl2 B081553 1,2-Dichlorobicyclo[2.2.1]heptane CAS No. 15019-72-4](/img/structure/B81553.png)
1,2-Dichlorobicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichlorobicyclo[2.2.1]heptane, also known as exo-THPO or DCT, is a bicyclic compound that has been widely used in scientific research. It is a versatile compound that has been used in various applications, including as a building block in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a ligand in catalysis. In 2.1]heptane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 1,2-Dichlorobicyclo[2.2.1]heptane is not fully understood. It is believed to act as a chiral inducer or a chiral auxiliary in organic synthesis, where it can influence the stereochemistry of a reaction. It has also been shown to have biological activity, where it can interact with proteins and enzymes.
Biochemical and Physiological Effects
1,2-Dichlorobicyclo[2.2.1]heptane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, where it can induce apoptosis or cell death. It has also been shown to have anti-inflammatory and analgesic effects, where it can reduce pain and inflammation. Additionally, 1,2-Dichlorobicyclo[2.2.1]heptane has been shown to have antifungal and antibacterial effects, where it can inhibit the growth of fungi and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dichlorobicyclo[2.2.1]heptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various applications, including as a building block in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a ligand in catalysis. However, it also has some limitations. It is a toxic compound that requires careful handling and disposal. It is also a relatively expensive compound that may not be accessible to all researchers.
Zukünftige Richtungen
There are several future directions for the research on 1,2-Dichlorobicyclo[2.2.1]heptane. One direction is to explore its potential as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to develop new synthetic methods for 1,2-Dichlorobicyclo[2.2.1]heptane that are more efficient and environmentally friendly. Additionally, further studies are needed to understand the mechanism of action of 1,2-Dichlorobicyclo[2.2.1]heptane and its potential applications in various fields of science.
In conclusion, 1,2-Dichlorobicyclo[2.2.1]heptane is a versatile compound that has been widely used in scientific research. It has various applications in organic synthesis, catalysis, and drug discovery. Its biochemical and physiological effects make it a promising compound for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1,2-Dichlorobicyclo[2.2.1]heptane involves the reaction of cycloheptene with chlorine gas in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the product is obtained in good yield. The purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1,2-Dichlorobicyclo[2.2.1]heptane has been widely used in scientific research as a chiral building block in organic synthesis. It has been used in the synthesis of various natural products, such as (+)-neopeltolide, (-)-frondosin B, and (+)-citrinadin A. It has also been used as a chiral auxiliary in asymmetric synthesis, where it can induce chirality in a molecule without forming a covalent bond. Additionally, 1,2-Dichlorobicyclo[2.2.1]heptane has been used as a ligand in catalysis, where it can enhance the reactivity and selectivity of a reaction.
Eigenschaften
CAS-Nummer |
15019-72-4 |
|---|---|
Produktname |
1,2-Dichlorobicyclo[2.2.1]heptane |
Molekularformel |
C7H10Cl2 |
Molekulargewicht |
165.06 g/mol |
IUPAC-Name |
1,2-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4H2 |
InChI-Schlüssel |
LLPWSPJWQKOHBM-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1CC2Cl)Cl |
Kanonische SMILES |
C1CC2(CC1CC2Cl)Cl |
Andere CAS-Nummern |
15019-72-4 |
Synonyme |
Bicyclo[2.2.1]heptane, 1,2-dichloro-, (1R,2S,4S)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



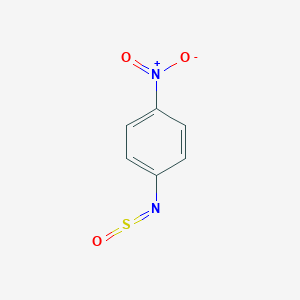

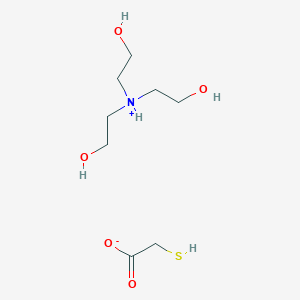

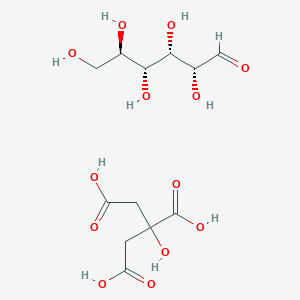
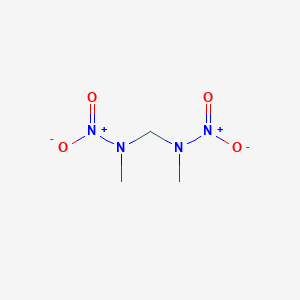

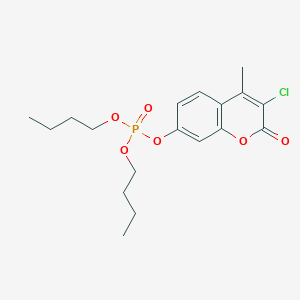


![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)


